molecular formula C20H17ClN4O3S B2644788 2-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide CAS No. 1105213-17-9

2-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide

Cat. No.: B2644788
CAS No.: 1105213-17-9
M. Wt: 428.89
InChI Key: YXQIKDSVROIJTE-UHFFFAOYSA-N
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Description

2-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide is a complex organic compound that features a unique structure combining a chlorobenzyl group, a thioether linkage, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the dihydropyrimidinone core.

    Formation of the Thioether Linkage: This step involves the reaction of the chlorobenzyl intermediate with a thiol compound to form the thioether linkage.

    Acetamido Group Addition: The final step involves the acylation of the intermediate with an acetamido group, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dihydropyrimidinone core can be reduced to alcohols under suitable conditions.

    Substitution: The chlorobenzyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorobenzyl group could facilitate binding to hydrophobic pockets, while the thioether linkage and dihydropyrimidinone core could interact with other functional groups in the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
  • 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide features a unique combination of functional groups that may confer distinct chemical and biological properties. Its dihydropyrimidinone core and acetamido group are particularly noteworthy, as they can participate in a variety of chemical reactions and interactions.

Properties

IUPAC Name

2-[[2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c21-13-5-3-4-12(8-13)11-29-20-23-14(10-18(27)25-20)9-17(26)24-16-7-2-1-6-15(16)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQIKDSVROIJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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